molecular formula C33H29Cl2NO3 B11539633 5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one

5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one

Cat. No.: B11539633
M. Wt: 558.5 g/mol
InChI Key: NHVXWJGDZPIBLR-UHFFFAOYSA-N
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Description

5-{4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzo[a]phenanthridinone core substituted with dichlorophenyl and methoxy groups.

Preparation Methods

The synthesis of 5-{4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE involves multiple steps, including the formation of the benzo[a]phenanthridinone core and subsequent substitution reactions. The synthetic route typically includes:

    Formation of the Benzo[a]phenanthridinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzo[a]phenanthridinone core.

    Substitution Reactions: The core structure is then subjected to substitution reactions to introduce the dichlorophenyl and methoxy groups. Common reagents used in these reactions include dichlorobenzene and methoxybenzene derivatives under conditions such as Friedel-Crafts alkylation or nucleophilic substitution.

Industrial production methods may involve continuous flow microreactor systems to enhance reaction efficiency and yield .

Chemical Reactions Analysis

5-{4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-{4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-{4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

5-{4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE can be compared with similar compounds such as:

The uniqueness of 5-{4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE lies in its specific substitution pattern and the resulting chemical and biological activities.

Properties

Molecular Formula

C33H29Cl2NO3

Molecular Weight

558.5 g/mol

IUPAC Name

5-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-2,2-dimethyl-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one

InChI

InChI=1S/C33H29Cl2NO3/c1-33(2)16-24-30-23-7-5-4-6-19(23)9-12-26(30)36-32(31(24)27(37)17-33)20-10-13-28(29(14-20)38-3)39-18-21-8-11-22(34)15-25(21)35/h4-15,32,36H,16-18H2,1-3H3

InChI Key

NHVXWJGDZPIBLR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC(=C(C=C5)OCC6=C(C=C(C=C6)Cl)Cl)OC)C(=O)C1)C

Origin of Product

United States

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